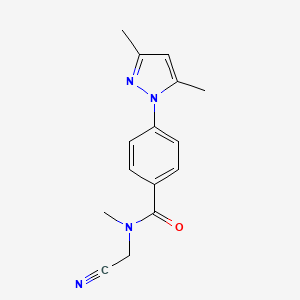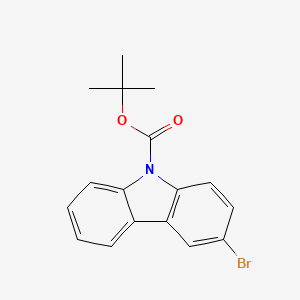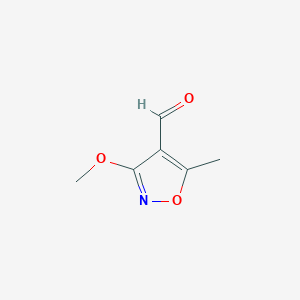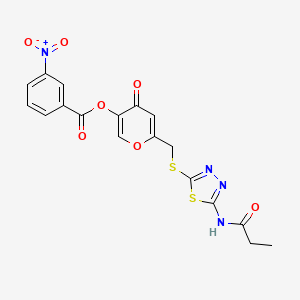![molecular formula C16H16ClNO3 B2669681 2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}-6-ethoxyphenol CAS No. 1232817-90-1](/img/structure/B2669681.png)
2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}-6-ethoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(E)-[(5-Chloro-2-methoxyphenyl)imino]methyl)-6-ethoxyphenol, also known as CEMEP, is a synthetic compound that has been studied for its potential applications in scientific research. CEMEP has been found to possess a wide range of biochemical and physiological properties that make it an attractive option for laboratory experiments.
Applications De Recherche Scientifique
Molecular Structure and Spectroscopic Characterization
Schiff bases, including compounds similar to 2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}-6-ethoxyphenol, are extensively studied for their molecular structures and spectroscopic properties. These compounds are characterized using techniques like X-ray diffraction, FT-IR, NMR, and UV-Vis spectroscopy. The detailed structural information aids in understanding the chemical and physical properties, which are crucial for their applications in catalysis, material science, and molecular electronics (Demircioğlu, 2021).
Antibacterial and Antioxidant Activities
Some Schiff bases demonstrate significant antibacterial and antioxidant activities. These properties are attributed to the structural features of these compounds, such as the presence of methoxy groups which enhance their biological activity. Studies have shown that these compounds can exhibit high antibacterial and antioxidant effectiveness, making them potential candidates for pharmaceutical applications (Oloyede-Akinsulere et al., 2018).
Nonlinear Optical (NLO) Applications
The synthesis and characterization of Schiff bases with specific functional groups have revealed their potential applications in nonlinear optics (NLO). These compounds can exhibit significant NLO properties due to their ability to undergo charge transfer upon excitation. This makes them suitable for applications in optical switching, optical data storage, and photonic devices (Ashfaq et al., 2022).
Metal Complexation and Sensing
Schiff bases are known for their ability to form stable complexes with various metal ions. These complexes have applications in catalysis, environmental monitoring, and as chemosensors for detecting metal ions. The specific binding properties of Schiff bases towards metal ions can be utilized in designing sensors for detecting environmentally and biologically relevant metal ions (Hong et al., 2012).
Liquid Crystalline Properties
Certain Schiff bases exhibit liquid crystalline properties, which are of interest for materials science research, particularly in the development of display technologies and electronic devices. The ability to form mesophases can be exploited in the design of novel liquid crystal materials with tailored optical and electronic properties (Thaker et al., 2012).
Propriétés
IUPAC Name |
2-[(5-chloro-2-methoxyphenyl)iminomethyl]-6-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-3-21-15-6-4-5-11(16(15)19)10-18-13-9-12(17)7-8-14(13)20-2/h4-10,19H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDFIOYESMELMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(2-(4-(3-chlorophenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2669598.png)
![9-Cyclohexyl-3-[(3,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2669600.png)
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2669601.png)




![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2669610.png)
![N-(2-fluorobenzyl)-N'-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]ethanediamide](/img/structure/B2669611.png)
![8-ethoxy-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2669612.png)


![N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]propanamide](/img/no-structure.png)
![methyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2669620.png)